(tert-Butoxycarbonyl)methionine

Beschreibung

The exact mass of the compound Boc-L-methionine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

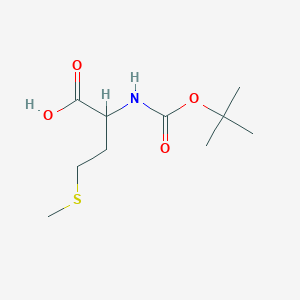

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSLIHRIYOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275989, DTXSID10947770 | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-15-5, 93000-03-4 | |

| Record name | tert-Butoxycarbonyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butoxycarbonyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (tert-Butoxycarbonyl)methionine: Chemical Properties and Structure

(tert-Butoxycarbonyl)methionine , commonly referred to as Boc-L-methionine, is a derivative of the essential amino acid L-methionine. It serves as a crucial building block in synthetic chemistry, particularly in the realm of peptide synthesis, where the tert-butoxycarbonyl (Boc) group acts as a protective shield for the amino functionality of methionine. This protection is vital for preventing unwanted side reactions during the controlled, stepwise assembly of peptide chains.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, and applications for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is generally stable under normal temperatures and pressures.[1]

| Property | Value |

| Molecular Formula | C10H19NO4S[1][2][4] |

| Molecular Weight | 249.33 g/mol [4][5][6][7] |

| Melting Point | 47-50 °C[7] |

| Boiling Point | 415.5 ± 40.0 °C (Predicted)[7] |

| pKa | 3.83 ± 0.10 (Predicted)[1][7] |

| Solubility | Sparingly soluble in water, soluble in DMF (1mmol in 2ml)[1] |

| Appearance | White to off-white powder or crystalline solid[1][2] |

| Optical Activity | [α]20/D -22°, c = 1 in methanol[7] |

Chemical Structure and Identifiers

The structure of this compound consists of the amino acid L-methionine with its alpha-amino group protected by a tert-butoxycarbonyl group.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid[4] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[4] |

| InChI | InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1[4][8] |

| CAS Number | 2488-15-5[1][2][7] |

| Synonyms | Boc-L-methionine, Boc-Met-OH, N-Boc-L-methionine[1][4][7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H)[7] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 174.59, 154.43, 135.18, 121.58, 120.10, 77.43, 52.48, 43.20, 39.52 (DMSO), 34.35, 31.43, 29.51, 26.04, 13.45, 12.60[10] |

| IR Spectroscopy | Key stretches include those for C=O and N-H bonds.[4][11] |

| Mass Spectrometry | Molecular ion peak (M+1) at m/z 250.[7] |

Role in Peptide Synthesis

This compound is a cornerstone in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[2][3] The Boc protecting group is stable under neutral or basic conditions, making it ideal for the stepwise addition of amino acids to a growing peptide chain.[] It can be readily removed under mild acidic conditions, which allows for the selective deprotection of the N-terminus before the next coupling reaction.[]

The use of Boc-protected amino acids is a well-established strategy in both solution-phase and solid-phase peptide synthesis.[2][] This approach is advantageous for the synthesis of complex and hydrophobic peptides.[13]

Experimental Protocols

Synthesis of (tert-Butoxycarbonyl)-L-methionine

A common method for the synthesis of Boc-L-methionine involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2]

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

Water

-

Acetonitrile

-

Dichloromethane

-

1 N Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-methionine in a mixture of water and acetonitrile.[1][7]

-

Add sodium hydroxide to the solution to achieve basic conditions.[1][7]

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.[1][7]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.[1][7]

-

Remove the acetonitrile via distillation under reduced pressure.[1][7]

-

Adjust the pH of the remaining aqueous solution to 12 with a base like potassium carbonate and wash with dichloromethane to remove impurities.[1][7]

-

Carefully acidify the aqueous phase to a pH of 6 with 1 N hydrochloric acid.[7]

-

Extract the product into dichloromethane.[7]

-

Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[1][7]

Safety and Handling

This compound may cause skin and eye irritation, and respiratory irritation.[4][5] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or under a fume hood.[14] In case of contact, rinse the affected area with plenty of water.[15][16][17][18]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2488-15-5 | Benchchem [benchchem.com]

- 3. (tert-Butoxycarbonyl)-L-methionine - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 4. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 8. BOC-L-Methionine(2488-15-5) 1H NMR [m.chemicalbook.com]

- 9. N-(tert-Butoxycarbonyl)-L-methionine 2488-15-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. rsc.org [rsc.org]

- 11. nmr spectroscopy - What am I doing incorrectly with this IR/ Mass spec data? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptide sequences. The tert-butyloxycarbonyl (Boc) group, a foundational amine protecting group, has played a pivotal role in the evolution of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group, detailing its chemical principles, applications in SPPS, comparative analysis with alternative strategies, and comprehensive experimental protocols.

The Fundamental Role of the Boc Protecting Group in Peptide Chemistry

The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid. This prevents the highly nucleophilic amine from engaging in undesirable side reactions during the crucial peptide bond formation step. By directing the reaction to the carboxyl terminus, the Boc group ensures a controlled, stepwise elongation of the peptide chain.

Introduced in 1957 by Carpino, the Boc group's utility was quickly recognized by R. Bruce Merrifield, who incorporated it into his Nobel Prize-winning work on solid-phase peptide synthesis. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy became a classical approach in SPPS. In this strategy, the temporary Nα-Boc group is removed by a moderately strong acid, such as trifluoroacetic acid (TFA), while more stable, benzyl-based protecting groups are used for the amino acid side chains. These side-chain protecting groups are cleaved at the end of the synthesis using a much stronger acid, like hydrogen fluoride (HF).

The key advantages of the Boc protecting group include:

-

Stability: It is stable under a wide range of basic and nucleophilic conditions used during peptide coupling.

-

Facile Cleavage: It can be removed under specific and mild acidic conditions, which do not affect the more acid-stable side-chain protecting groups, ensuring orthogonality.

-

Crystallinity: Many Boc-protected amino acids are crystalline solids, which facilitates their purification and long-term storage.

The Chemistry of Boc Protection and Deprotection

The successful application of the Boc group in peptide synthesis hinges on the precise control of its introduction (protection) and removal (deprotection).

Boc Protection of Amino Acids

The most common method for introducing the Boc group onto the α-amino group of an amino acid is through the use of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This reaction is typically carried out in the presence of a base. The byproducts of this reaction are tert-butanol and carbon dioxide, which are easily removed.

Mechanism of Boc protection of an amino acid.

Boc Deprotection (Cleavage)

The removal of the Boc group is achieved by acidolysis, typically with trifluoroacetic acid (TFA). The mechanism proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Formation of a tert-butyl cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of a carbamic acid.

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.

-

Formation of the Amine Salt: The newly liberated α-amino group is protonated by the excess acid in the reaction mixture, forming an ammonium salt (e.g., a trifluoroacetate salt). This salt must be neutralized before the next coupling step can occur.

The generation of the reactive tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic side chains such as those of tryptophan and methionine. To prevent this, "scavengers" like triisopropylsilane (TIS), thioanisole, or water are typically added to the cleavage mixture to trap the carbocation.

Mechanism of acid-catalyzed Boc deprotection.

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl strategy is a robust and well-established methodology for SPPS. A typical synthesis cycle involves a series of repeated steps to add each amino acid to the growing peptide chain, which is anchored to an insoluble resin support.

The Boc-SPPS Cycle

The cyclical workflow of Boc-based solid-phase peptide synthesis.

A key innovation in Boc-SPPS is the use of in situ neutralization protocols. In this approach, the neutralization of the terminal ammonium salt and the subsequent coupling of the next amino acid occur in the same step. This method has been shown to improve coupling efficiency, especially for "difficult" sequences that are prone to aggregation. By minimizing the time the free amine is exposed, it reduces the likelihood of side reactions and aggregation.

Resins and Linkers for Boc-SPPS

The choice of resin is critical in Boc-SPPS. The linkage of the first amino acid to the resin must be stable to the repeated TFA treatments used for Boc deprotection but cleavable at the end of the synthesis.

-

Merrifield Resin (Chloromethylpolystyrene): This is the classical resin for Boc-SPPS, yielding a peptide acid upon cleavage with strong acids like HF.

-

PAM (Phenylacetamidomethyl) Resin: This resin offers greater stability to TFA compared to the Merrifield resin, reducing the loss of the peptide chain during synthesis.

-

MBHA (Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: These resins are used to produce peptide amides upon final cleavage.

Quantitative Data and Performance Metrics

The efficiency of each step in the Boc-SPPS cycle is crucial for the overall yield and purity of the final peptide.

| Parameter | Typical Value/Condition | Notes |

| Boc Deprotection | ||

| Reagent | 25-55% TFA in Dichloromethane (DCM) | 55% TFA/DCM has been shown to yield higher purity peptides on average compared to 100% TFA. |

| Reaction Time | 5 - 30 minutes | Shorter times (5 min) for 100% TFA, longer times (30 min) for 55% TFA/DCM. |

| Neutralization | ||

| Reagent | 5-10% Diisopropylethylamine (DIEA) in DMF | Two neutralization steps of 2 minutes each are common in standard protocols. |

| Coupling | ||

| Coupling Efficiency | > 99% per step | Essential for the synthesis of long peptides. Monitored by tests like the Kaiser test. |

| Coupling Reagents | HBTU, DIC/HOBt, PyAOP | The choice of reagent can impact efficiency, especially for sterically hindered amino acids. |

| Activation Time | 10 - 15 minutes | For pre-activation of the amino acid before addition to the resin. |

| Coupling Time | 10 - 60 minutes | Can be longer for difficult couplings. |

| Final Cleavage | ||

| Reagent (for peptide acids) | Hydrogen Fluoride (HF) | Requires specialized, HF-resistant apparatus. |

| Reagent (for peptide amides) | HF, TFMSA (Trifluoromethanesulfonic acid) | TFMSA is an alternative to HF that can be used in standard glassware. |

| Cleavage Time | 1 - 2 hours at 0°C | |

| Crude Peptide Purity | 50 - 70% (by HPLC) | Highly dependent on the peptide sequence and length. |

| Overall Yield | Varies significantly | Dependent on peptide length, sequence, and coupling efficiencies. |

Comparative Analysis: Boc vs. Fmoc Chemistry

The main alternative to the Boc/Bzl strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The choice between these two methods depends on the specific peptide sequence and the desired final product.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (acid-labile) | Fmoc (base-labile) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (strong acid-labile) | t-Butyl-based (acid-labile) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., TFA) |

| Advantages | - Better for hydrophobic, aggregation-prone sequences. - Protonated amine after deprotection reduces aggregation. - Generally lower cost of reagents. | - Milder overall conditions. - Avoids the use of hazardous HF. - Orthogonality allows for on-resin modifications. - Easier automation and monitoring. |

| Disadvantages | - Requires hazardous strong acids (HF). - Harsher final cleavage conditions can lead to side reactions. | - Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur. - Fmoc-protected amino acids can be more expensive. |

Potential Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, which can impact the purity and yield of the final peptide.

-

Alkylation of Side Chains: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly Trp and Met. This is minimized by the use of scavengers.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, especially during the neutralization step. In situ neutralization protocols can help to minimize this.

-

Chain Termination: Incomplete coupling or deprotection can lead to the formation of deletion sequences. Capping of unreacted amines with reagents like acetic anhydride can prevent the elongation of these truncated peptides.

-

Racemization: While less common with standard coupling reagents like HBTU, some activation methods can lead to racemization of the amino acid chiral center.

Detailed Experimental Protocols

The following protocols provide a general framework for key procedures in manual Boc-SPPS. Reagent volumes and reaction times may need to be optimized for specific peptide sequences and synthesis scales.

Protocol for Boc Protection of an Amino Acid

This protocol describes the synthesis of a Boc-protected amino acid using Boc anhydride.

Materials:

-

Amino acid

-

Dioxane

-

Water

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

To this stirred solution, add Boc₂O (1.1 equivalents) at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 5% citric acid solution.

-

Extract the Boc-protected amino acid into ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-amino acid.

Protocol for a Single Cycle of Manual Boc-SPPS

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a resin support. This cycle is repeated for each amino acid in the sequence.

Materials:

-

Peptide-resin (with a free N-terminal Boc group)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU)

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes (pre-wash).

-

Drain and add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-25 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3 times), IPA (2 times), and DMF (3 times) to remove residual acid.

-

-

Neutralization (Standard Protocol):

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF (5 times) to remove excess base.

-

-

Amino Acid Coupling (in situ Neutralization Protocol is often preferred):

-

Pre-activation: In a separate vial, dissolve the next Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to this solution and allow it to activate for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

The peptide-resin is now ready for the next deprotection cycle.

-

Protocol for Final Cleavage from Merrifield Resin (HF Cleavage)

This protocol requires specialized equipment and should only be performed by trained personnel in a properly equipped laboratory due to the hazardous nature of hydrogen fluoride.

Materials:

-

Dried peptide-resin

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

-

Anhydrous hydrogen fluoride (HF)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the scavenger cocktail.

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Distill anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Suspend the residue (resin and cleaved peptide) in cold diethyl ether to precipitate the crude peptide.

-

Filter the precipitate and wash it several times with cold diethyl ether to remove the scavengers.

-

Dry the crude peptide under vacuum. The peptide is then ready for purification by HPLC.

Conclusion

The Boc protecting group, a cornerstone of peptide chemistry, continues to be a powerful and relevant tool for the synthesis of peptides, particularly for sequences that are prone to aggregation. Its straightforward chemistry, coupled with well-established and optimized protocols, ensures its place in the repertoire of synthetic chemists in both academic research and industrial drug development. While the Fmoc strategy has become more prevalent due to its milder conditions, a thorough understanding of Boc chemistry, its advantages, and its potential pitfalls is essential for any scientist involved in the art and science of peptide synthesis. The choice of protection strategy should be made on a case-by-case basis, leveraging the unique strengths of each approach to achieve the successful synthesis of the target peptide.

(tert-Butoxycarbonyl)methionine: A Technical Guide for Drug Development and Research Professionals

(tert-Butoxycarbonyl)methionine , commonly referred to as Boc-Met-OH , is a pivotal amino acid derivative extensively utilized in synthetic chemistry, particularly within the realms of peptide synthesis and drug discovery. This guide offers an in-depth exploration of its core functions, applications, and the experimental methodologies integral to its use, aiming to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Function and Chemical Properties

Boc-Met-OH is a derivative of the L-methionine amino acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is fundamental to Boc-based solid-phase peptide synthesis (SPPS), a technique that facilitates the stepwise construction of peptide chains.[2][3] The Boc group's primary function is to prevent the amine from engaging in unintended reactions during peptide bond formation.

A key advantage of the Boc protecting group is its stability across various chemical conditions while being easily removable under mild acidic treatments, typically with trifluoroacetic acid (TFA).[4][5] This selective deprotection allows for the sequential addition of amino acids to build a desired peptide sequence.

Table 1: Key Chemical Properties of Boc-Met-OH

| Property | Value | Reference(s) |

| Molecular Formula | C10H19NO4S | [1] |

| Molecular Weight | 249.33 g/mol | [1] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 47-50 °C | |

| Optical Activity | [α]20/D −22°, c = 1 in methanol | [7] |

| Primary Application | Boc solid-phase peptide synthesis |

Applications in Peptide Synthesis and Drug Development

The principal application of Boc-Met-OH is as a fundamental building block in the synthesis of peptides and peptidomimetics.[8][9] Methionine-containing peptides are of significant interest in drug development due to the unique redox properties of the methionine side chain.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the synthesis cycle begins by attaching Boc-Met-OH to a solid resin support. The peptide chain is then elongated through repetitive cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.[10][11]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Role in Drug Discovery

The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[12][13] This reversible oxidation can serve as a biological switch, modulating a peptide's structure and function.[14][15] Incorporating Boc-Met-OH allows for the precise placement of methionine residues within synthetic peptides to study or engineer these redox-sensitive regulatory mechanisms.[16][17] This is particularly relevant in designing peptide drugs where activity might be controlled by the oxidative state of the cellular environment.[18]

Experimental Protocols

Detailed methodologies are crucial for successful synthesis. The following are generalized protocols for key steps in Boc-SPPS.

Protocol for Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

-

Deprotection: Treat the resin with a solution of 25-55% TFA in DCM for approximately 30 minutes to remove the Boc group.[4][5] When synthesizing peptides with sensitive residues like tryptophan or cysteine, scavengers such as 0.5% dithioethane (DTE) may be added to prevent side reactions from the tert-butyl cation formed.[4][10]

-

Washing: Thoroughly wash the resin with DCM to remove residual TFA and the cleaved Boc group.[4]

Protocol for Neutralization

-

Base Treatment: After deprotection, the N-terminal amino group is protonated. It must be neutralized to the free amine before the next coupling step.[4][10] This is achieved by treating the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[4]

-

Washing: Wash the resin extensively with DCM to remove excess base.[4]

Protocol for Amino Acid Coupling

-

Activation: Dissolve the incoming Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU) in a suitable solvent like N,N-dimethylformamide (DMF). Add DIEA to activate the amino acid.[4][6]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate the mixture for 1-2 hours.[4]

-

Monitoring: The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.[4]

-

Washing: After completion, wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]

Signaling Pathway Modulation

The oxidation of methionine to methionine sulfoxide (MetSO) is a reversible post-translational modification that can regulate protein function and cellular processes.[14][15][19] This redox cycle can interact with other signaling mechanisms, such as phosphorylation. For example, the oxidation of a methionine residue near a phosphorylation site can inhibit the kinase's ability to phosphorylate its target, thereby coupling oxidative signals to kinase-based signaling pathways.[14][16]

Caption: Reversible methionine oxidation can regulate protein phosphorylation signaling.

Quantitative Data Summary

The efficiency of the synthesis process is paramount for producing high-purity peptides. While yields are highly sequence-dependent, certain metrics are standard for evaluating the process.

Table 2: Typical Quantitative Data for Boc-SPPS

| Parameter | Typical Value/Range | Method of Determination | Reference(s) |

| Coupling Efficiency | >99% | Ninhydrin (Kaiser) Test | [4] |

| Deprotection Efficiency | >99% | Spectrophotometric analysis (Fmoc), HPLC (Boc) | [20] |

| Crude Peptide Purity | 60-95% (sequence dependent) | Reverse-Phase HPLC | [21] |

| Overall Yield | 10-50% (highly sequence dependent) | Mass of purified peptide vs. theoretical | General SPPS knowledge |

Conclusion

This compound is a cornerstone of modern peptide chemistry. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides for research and therapeutic development. The unique redox properties of the methionine side chain offer an additional layer of functionality, allowing for the design of peptides whose activity can be modulated by their cellular environment. A thorough understanding of the principles, protocols, and quantitative aspects of using Boc-Met-OH is essential for any professional engaged in the field of peptide-based drug discovery and development.

References

- 1. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Met-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 2488-15-5 | Benchchem [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. biotage.com [biotage.com]

- 14. Convergent signaling pathways—interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Coupling oxidative signals to protein phosphorylation via methionine oxidation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Controlled reversible methionine-selective sulfimidation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Convergent signaling pathways--interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protection strategy has long been a cornerstone of solid-phase peptide synthesis (SPPS). Despite the rise of alternative methods, Boc chemistry remains highly relevant, particularly for the synthesis of long or complex peptides and in situations where its unique chemical properties offer distinct advantages. This technical guide provides a comprehensive overview of the Boc protection strategy, detailing its core principles, experimental protocols, and a comparative analysis with the more contemporary Fmoc strategy.

Core Principles of the Boc Protection Strategy

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[1] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1][] Concurrently, more permanent, yet still acid-labile, benzyl-based protecting groups are typically employed for the side chains of reactive amino acids.[1][] This "quasi-orthogonal" system is predicated on differential acid lability; the Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[1][3]

The repetitive cycle of Boc-SPPS involves the following key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[3]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a base.[4]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminal amine.[3]

-

Washing: Excess reagents and byproducts are washed away, preparing the peptide-resin for the next cycle.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups using a strong acid.[3]

Chemical Reactions: Protection and Deprotection

Boc Protection of Amino Acids:

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[6][7] The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks one of the carbonyl carbons of the Boc anhydride.[6][8]

Boc Deprotection Mechanism:

The removal of the Boc group is achieved with a strong acid, typically TFA.[6][9] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid.[10][11] This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[10][11]

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-α-Boc protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[12]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution while stirring at room temperature.[12]

-

Continue stirring for 2-4 hours until the reaction is complete.[12]

-

Dilute the reaction mixture with water.[12]

-

Extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.[12]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[12]

-

Extract the product into ethyl acetate.[12]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.[12]

Solid-Phase Peptide Synthesis Cycle (Boc Strategy)

This protocol outlines a single coupling cycle in Boc-SPPS on a Merrifield or PAM resin.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Boc-protected amino acid

-

Coupling reagent (e.g., DCC, HBTU)

-

HOBt (if using DCC)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.[4]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as DCC (3 equivalents) and HOBt (3 equivalents) in DMF.[13]

-

Add the activated amino acid solution to the neutralized resin.[13]

-

Allow the coupling reaction to proceed for 1-2 hours.[13]

-

Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.[13] If the test is positive, indicating incomplete coupling, the coupling step can be repeated.[13]

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[5]

Final Cleavage from the Resin

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using hydrofluoric acid (HF). Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions. [4][14]

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., p-cresol, thioanisole)

-

Anhydrous hydrofluoric acid (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.[4]

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[13]

-

Cool the apparatus to 0°C.[13]

-

Carefully distill anhydrous HF into the reaction vessel.[4]

-

Stir the mixture at 0°C for 1-2 hours.[13]

-

Remove the HF by vacuum evaporation.[4]

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.[13]

-

Wash the precipitate several times with cold diethyl ether.[13]

-

Dry the crude peptide under vacuum.[13]

-

The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Data Presentation

Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy | Reference(s) |

| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [][3] |

| Deprotection Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | [3][15] |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) | [][3] |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [3][16] |

| Orthogonality | Quasi-orthogonal | Orthogonal | [1][17] |

| Advantages | - Better for hydrophobic peptides- Can reduce aggregation- Lower cost of derivatives | - Milder deprotection conditions- Easier for automated synthesis- Suitable for acid-sensitive peptides | [][3] |

| Disadvantages | - Harsh final cleavage conditions- Requires specialized equipment (for HF)- Repetitive acid treatment can degrade resin | - Base-labile protecting groups can be problematic- Fmoc derivatives are more expensive | [][3][15] |

Common Reagents in Boc SPPS

| Reagent Type | Examples | Function | Reference(s) |

| Resins | Merrifield, PAM, BHA, MBHA | Solid support for peptide synthesis | [4] |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | Removes the N-α-Boc group | [3][6] |

| Neutralization Base | Diisopropylethylamine (DIEA), Triethylamine (TEA) | Neutralizes the N-terminal amine salt | [4][13] |

| Coupling Reagents | DCC, DIC, HBTU, BOP, PyBOP | Activate the carboxylic acid for amide bond formation | [18][19] |

| Coupling Additives | 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization and improves coupling efficiency | [18] |

| Final Cleavage Reagents | Hydrofluoric acid (HF), Trifluoromethanesulfonic acid (TFMSA) | Cleaves the peptide from the resin and removes side-chain protecting groups | [3][14] |

| Scavengers | Anisole, Thioanisole, p-Cresol | Trap reactive carbocations generated during cleavage | [13][20] |

Side-Chain Protecting Groups in Boc Chemistry

| Amino Acid | Side-Chain Protecting Group | Reference(s) |

| Arginine (Arg) | Tosyl (Tos), Nitro (NO₂) | [21] |

| Aspartic Acid (Asp) | Benzyl ester (OBzl) | [13] |

| Cysteine (Cys) | 4-Methylbenzyl (Meb) | [4] |

| Glutamic Acid (Glu) | Benzyl ester (OBzl) | [13] |

| Histidine (His) | Dinitrophenyl (Dnp), Tosyl (Tos) | [4][22] |

| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-ClZ) | [21] |

| Serine (Ser) | Benzyl ether (Bzl) | [21] |

| Threonine (Thr) | Benzyl ether (Bzl) | [21] |

| Tryptophan (Trp) | Formyl (For) | [4] |

| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-BrZ), Benzyl ether (Bzl) | [21] |

Visualizations

Conclusion

The Boc protection strategy, while one of the original methods for solid-phase peptide synthesis, remains a powerful and relevant technique in the modern laboratory. Its advantages in the synthesis of hydrophobic or aggregation-prone sequences, coupled with the lower cost of its amino acid derivatives, ensure its continued use.[3] A thorough understanding of its underlying chemistry, including the mechanisms of protection and deprotection, and the appropriate selection of reagents and protocols are paramount for its successful implementation. While the harsh final cleavage conditions necessitate careful handling and specialized equipment, the robustness of the Boc strategy makes it an indispensable tool for the synthesis of a wide range of peptide targets in research, and drug development.

References

- 1. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. genscript.com [genscript.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 15. lifetein.com [lifetein.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. biosynth.com [biosynth.com]

- 18. peptide.com [peptide.com]

- 19. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 20. Tert-Butyloxycarbonyl Protecting Group [pt.bzchemicals.com]

- 21. peptide.com [peptide.com]

- 22. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Boc-Protected Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of tert-butyloxycarbonyl (Boc)-protected amino acids, essential intermediates in peptide synthesis and various organic chemistry applications. Understanding these properties is critical for optimizing reaction conditions, purification strategies, and the overall success of synthetic workflows.

Core Physicochemical Properties

The Boc protecting group, being bulky and lipophilic, significantly alters the properties of the parent amino acid. It masks the polar amino group, generally decreasing water solubility and increasing solubility in organic solvents.[1] Most Boc-amino acids are crystalline solids with well-defined melting points, which can be a useful indicator of purity.[]

The Boc group is prized for its stability under a wide range of conditions, making it orthogonal to many other protecting groups.[3]

-

Basic and Nucleophilic Conditions: Stable to most bases and nucleophiles, including alkaline hydrolysis and hydrazinolysis.[][3]

-

Catalytic Hydrogenation: The Boc group is stable to catalytic hydrogenation conditions, allowing for the selective removal of groups like the benzyloxycarbonyl (Cbz) group in its presence.[]

-

Acidic Conditions: The Boc group is labile under acidic conditions.[4] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[] The cleavage mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][7][8]

The introduction of the tert-butyl group significantly impacts the solubility profile of amino acids. While parent amino acids are generally soluble in water and insoluble in nonpolar organic solvents, Boc-protection reverses this trend.[1][9] Boc-amino acids typically exhibit good solubility in solvents like dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and dioxane.[1][10] Their solubility in water is substantially reduced.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for a selection of common Boc-protected amino acids. Note that values can vary slightly depending on the supplier and analytical method.

Table 1: Melting Point and Specific Optical Rotation of Common Boc-Amino Acids

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c, Solvent) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86 - 89[11] | Not Applicable |

| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78 - 82 | -24° (c=2, AcOH) |

| Boc-L-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 76 - 80 | -6.5° (c=1, AcOH) |

| Boc-L-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 80 - 84 | -24° (c=1, AcOH) |

| Boc-L-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 67 - 71 | -5.5° (c=1, EtOH) |

| Boc-L-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 132 - 135 | -60° (c=1, AcOH) |

| Boc-L-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86 - 88 | +25° (c=1, AcOH) |

| Boc-L-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137 - 138[10] | -21° (c=1, AcOH) |

| Boc-L-Met-OH | C₁₀H₁₉NO₅S | 249.33 | 75 - 79 | -20° (c=2, MeOH) |

| Boc-L-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 58 - 62 | +20° (c=1, DMF) |

| Boc-L-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 103 - 105 | -18° (c=1, DMF) |

| Boc-L-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 73 - 76 | -17° (c=1, DMF) |

Data compiled from various chemical supplier catalogs and may exhibit slight variations.

Experimental Protocols

Detailed and consistent experimental methodology is paramount for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.[12] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[13]

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: Place a small amount of the dry Boc-amino acid on a clean, dry surface. Finely powder the compound if necessary.[13] Push the open end of a glass capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the sealed end.[14]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.[12]

-

Initial Determination: Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[12]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat the block again, but at a much slower rate (approx. 1-2°C per minute) as the temperature approaches the approximate melting point.[13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[15][16] The melting point is reported as the range T1 - T2.

-

Replicates: Perform at least two careful determinations to ensure consistency.[12]

Specific Optical Rotation Measurement

Specific rotation is a fundamental property of chiral molecules, such as L-amino acid derivatives. It is measured using a polarimeter.[17]

Methodology:

-

Instrument Calibration: Calibrate the polarimeter before use. Run a blank measurement with the pure solvent that will be used for the sample and set the reading to zero.[18]

-

Sample Preparation: Accurately weigh a specific mass of the Boc-amino acid and dissolve it in a precise volume of a specified solvent (e.g., 1 g in 100 mL of ethanol) to achieve a known concentration (c), expressed in g/mL.[17][18] Ensure the sample is fully dissolved.

-

Cell Filling: Rinse the polarimeter cell with a small amount of the sample solution. Carefully fill the cell, ensuring no air bubbles are trapped in the light path.[19]

-

Measurement: Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the temperature (T) and the wavelength of the light source (typically the sodium D-line, 589 nm).[18][20]

-

Calculation: Calculate the specific rotation [α] using the formula:[17] [α]Tλ = α / (l × c)

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective technique for monitoring reaction progress (e.g., protection or deprotection) and assessing the purity of a sample.[21]

Methodology:

-

Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[22] Mark positions for the sample and reference standards.

-

Spotting: Dissolve a small amount of the Boc-amino acid in a suitable volatile solvent (e.g., ethyl acetate or DCM). Using a capillary spotter, apply a small spot of the solution to the origin. Allow the solvent to evaporate completely.

-

Developing the Chromatogram: Place a small amount of the chosen mobile phase (eluent) into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapor. A common mobile phase for Boc-amino acids is a mixture of chloroform and methanol (e.g., 95:5 v/v).[23] Place the TLC plate into the chamber, ensuring the solvent level is below the origin.[22]

-

Visualization: Once the solvent front has moved up to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Since Boc-amino acids are not typically visible, use a visualization agent. A common method is staining with a ninhydrin solution (for deprotected spots) or a potassium permanganate stain (which reacts with many organic compounds).

-

Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualization of Key Workflows

Boc Deprotection Workflow

The acid-catalyzed removal of the Boc group is a fundamental step in peptide synthesis. The workflow involves protonation, fragmentation to form a stable carbocation, and subsequent release of the free amine.[6][7]

Caption: Logical workflow for the acid-catalyzed deprotection of a Boc-protected amine.

General Characterization Workflow

This diagram outlines the logical sequence of experiments for the full physicochemical characterization of a newly synthesized or procured Boc-protected amino acid.

Caption: Standard workflow for the physicochemical characterization of a Boc-amino acid.

References

- 1. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. pennwest.edu [pennwest.edu]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. smart.dhgate.com [smart.dhgate.com]

- 19. rudolphresearch.com [rudolphresearch.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]

- 22. researchgate.net [researchgate.net]

- 23. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of Nα-tert-butyloxycarbonyl-L-methionine (Boc-Met-OH) in manual solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, and critical considerations for mitigating side reactions, ensuring the successful synthesis of methionine-containing peptides.

Introduction to Boc-Met-OH in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is a robust and well-established method for peptide synthesis. Boc-Met-OH is the standard building block for incorporating methionine residues using this approach. While the coupling of Boc-Met-OH is generally efficient, the sulfur-containing side chain of methionine presents unique challenges, primarily its susceptibility to oxidation and S-alkylation during the repetitive acid treatments inherent to Boc-SPPS. Careful optimization of protocols is therefore crucial for obtaining high-purity methionine-containing peptides.

The primary concerns when working with Boc-Met-OH are:

-

Oxidation: The thioether side chain can be readily oxidized to methionine sulfoxide (Met(O)) during Boc deprotection and, more significantly, during the final cleavage from the resin.

-

S-alkylation: The nucleophilic sulfur atom can be alkylated by carbocations (e.g., tert-butyl cations) generated during the acid-mediated cleavage of Boc groups. This is a more pronounced issue in Boc-SPPS compared to Fmoc-SPPS due to the repeated acid exposure in every cycle.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization. While Boc-Met-OH is not considered a sterically hindered amino acid, the selection of a suitable coupling reagent can impact the overall success of the synthesis, especially in demanding sequences.

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Degree of Racemization | Key Considerations |

| DIC/HOBt | Good | 1 - 2 hours | Low to Moderate | A cost-effective and widely used method. Slower than aminium/uronium salt-based reagents. |

| HBTU | Very Good | 20 - 60 minutes | Low | A reliable and efficient aminium salt-based reagent suitable for most applications. |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for difficult couplings or when synthesizing long peptides to ensure maximum efficiency. |

Experimental Protocols

The following are detailed protocols for the manual synthesis of a peptide containing a methionine residue using Boc-SPPS. These protocols include standard procedures and in situ neutralization, which can be advantageous for preventing aggregation.

General Manual Boc-SPPS Workflow

The synthesis cycle consists of deprotection, neutralization (if not in situ), and coupling, repeated for each amino acid in the sequence.

Caption: General workflow for manual Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle of Boc-Met-OH

This protocol is for a 0.1 mmol scale synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Met-OH

-

Coupling reagent (e.g., HBTU)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

Scavenger for deprotection (optional but recommended): 0.5% (v/v) Dithioethane (DTE) or similar.

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) to the resin. It is recommended to add 0.5% DTE to this solution to scavenge tert-butyl cations.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM (with scavenger) and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization (Standard Protocol):

-

Add a solution of 10% DIEA in DCM (v/v) to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

-

-

Coupling of Boc-Met-OH:

-

In a separate vessel, dissolve Boc-Met-OH (e.g., 3 equivalents) and a coupling reagent like HBTU (e.g., 3 equivalents) in DMF.

-

Add DIEA (e.g., 6 equivalents) to the activation mixture and agitate for 1-2 minutes.

-

Add the activated Boc-Met-OH solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes.

-

Monitor the coupling reaction completion using a qualitative ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection cycle.

-

In Situ Neutralization Protocol

This protocol combines the neutralization and coupling steps, which can improve efficiency and is particularly useful for sequences prone to aggregation.

-

Deprotection and Washing: Follow steps 1 and 2 from the standard protocol. After the final DCM wash, wash with DMF (3x).

-

In Situ Neutralization and Coupling:

-

In a separate vessel, pre-activate the Boc-Met-OH by dissolving it with the coupling agent (e.g., HBTU) in a minimal amount of DMF.

-

Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

-

Immediately add DIEA to the reaction vessel (typically 2-3 equivalents relative to the resin substitution).

-

Agitate the mixture for the duration of the coupling reaction (e.g., 15-60 minutes). Neutralization occurs simultaneously with coupling.

-

-

Washing: Follow step 5 from the standard protocol.

Side Reactions and Mitigation Strategies

The primary challenge with methionine is the potential for side reactions at the sulfur atom.

Caption: Side reactions of methionine in Boc-SPPS.

Prevention of Methionine Side Reactions

The most effective way to prevent side reactions is by using scavengers in the acidic deprotection and cleavage steps.

During Boc Deprotection:

-

S-alkylation: The addition of a scavenger like 0.5% Dithioethane (DTE) to the 50% TFA/DCM solution is recommended to trap the tert-butyl cations formed.

During Final Cleavage:

-

The final cleavage from the resin is the step where methionine is most vulnerable. A strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is used, which generates a high concentration of carbocations from the cleavage of side-chain protecting groups.

-

A "cleavage cocktail" containing a strong acid and a mixture of scavengers is mandatory.

Recommended Cleavage Cocktails for Methionine-Containing Peptides:

| Reagent Cocktail | Composition | Purpose |

| Reagent K | TFA / Water / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:2.5) | Thioanisole and EDT act as scavengers to prevent both oxidation and S-alkylation. |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize methionine oxidation. |

| TMSCl/PPh₃ Cocktail | TFA / Anisole / TMSCl / DMS (85:5:5:5) with 1 mg/mL PPh₃ | Reported to effectively eradicate Met(O) formation. |

Final Cleavage and Deprotection Protocol

-

Resin Preparation: Dry the synthesized peptide-resin thoroughly under vacuum.

-

Cleavage Reaction:

-

Place the dry peptide-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).

-

Add the chosen cleavage cocktail (e.g., Reagent K), typically 10 mL per gram of resin.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional fresh TFA.

-

Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Analysis and Purification:

-

Confirm the identity of the peptide by Mass Spectrometry (MS).

-

Assess the purity and quantify the product using High-Performance Liquid Chromatography (HPLC).

-

Purify the crude peptide by preparative HPLC.

-

Conclusion

The successful synthesis of methionine-containing peptides using Boc-SPPS is highly achievable with careful attention to protocol details. The key to success lies in the diligent application of scavengers during both the cyclical deprotection steps and, most critically, the final cleavage from the resin to prevent oxidation and S-alkylation. The use of high-efficiency coupling reagents like HATU will ensure robust peptide bond formation. By implementing these optimized protocols, researchers can confidently produce high-purity methionine-containing peptides for their research and development needs.

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Boc-Methionine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the automated solid-phase synthesis of peptides containing methionine using Boc (tert-butyloxycarbonyl) chemistry. This document outlines the critical considerations, detailed experimental protocols, and comparative data to enable the successful synthesis of high-purity methionine-containing peptides.

Introduction to Boc-Methionine in Automated SPPS

Automated solid-phase peptide synthesis (SPPS) using Boc chemistry is a robust method for peptide production. The process involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] Methionine, an essential amino acid with a sulfur-containing side chain, presents unique challenges during Boc-SPPS. The thioether group in methionine is susceptible to oxidation and S-alkylation, particularly during the repetitive acidolytic cleavage of the Boc group with trifluoroacetic acid (TFA) and during the final cleavage from the resin.[2] Careful selection of synthesis parameters, coupling reagents, and cleavage cocktails is therefore crucial to minimize side reactions and maximize the yield and purity of the final peptide.

Key Considerations for Boc-Methionine Synthesis

-

Side-Chain Protection: The thioether side chain of methionine is generally used without a protecting group. However, this makes it vulnerable to oxidation to methionine sulfoxide and S-alkylation by carbocations generated during the acidic deprotection steps.

-

Deprotection: The repetitive use of strong acids like TFA for Boc group removal can lead to the gradual oxidation of the methionine side chain. The inclusion of scavengers in the TFA deprotection solution is recommended to mitigate this.

-

Coupling: Efficient coupling of Boc-Met-OH is essential to avoid the formation of deletion sequences. The choice of coupling reagent can significantly impact the coupling efficiency and overall purity of the peptide.

-

Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step where significant methionine oxidation can occur. The composition of the cleavage cocktail must be optimized to prevent this side reaction.

Data Presentation: Comparative Performance

The following tables summarize quantitative data on coupling efficiency and the effectiveness of different cleavage cocktails in minimizing methionine oxidation.

Table 1: Comparison of Coupling Reagents in Automated Boc-SPPS

| Coupling Reagent | Typical Coupling Time | Stepwise Yield (%) | Overall Chain Assembly Yield (%) | Crude Product Purity (%) | Reference |

| DCC/HOBt | ~65 min | >99 | 96.3 | 71-79 | [3] |

| TBTU/HOBt | ~30 min | >99.9 | 98.3 | 71-79 | [3] |

| HATU | 1-2 min (Boc) | High | Not Specified | Higher than HBTU | [4][5] |

| HCTU | 2-5 min | High | Not Specified | Similar to HATU | [4] |

Data is based on the synthesis of various peptides and may vary depending on the specific sequence and synthesizer conditions.

Table 2: Efficacy of Cleavage Cocktails in Preventing Methionine Oxidation

| Cleavage Cocktail | Composition | Methionine Sulfoxide Formation (%) | Reference |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Does not prevent oxidation | [6] |

| Reagent K | TFA, Phenol, Thioanisole, EDT, Water | 15-55 | [7] |

| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | 15-55 | [7] |

| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5% w/w) | Not Detected | [7] |

Data on methionine sulfoxide formation is from a study on an Fmoc-synthesized peptide, but the principles of scavenger function are applicable to Boc-SPPS cleavage.

Experimental Protocols

The following protocols are designed for an automated peptide synthesizer and are based on established methodologies.[2][3]

4.1. Reagent Preparation

-

Boc-Met-OH Solution: Prepare a solution of Boc-Met-OH in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of dichloromethane (DCM) and DMF. The concentration will depend on the synthesizer's specifications.

-

Deprotection Solution: 50% TFA in DCM (v/v). For sequences containing methionine, the addition of a scavenger such as 0.5% dithiothreitol (DTT) or dithioethane (DTE) is recommended to minimize oxidation during deprotection.

-

Neutralization Solution: 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v).

-

Coupling Reagent Solution: Prepare the coupling reagent (e.g., 0.5 M TBTU/HOBt in DMF) according to the manufacturer's instructions and the requirements of the automated synthesizer.[3]

-

Wash Solvents: DCM and DMF.

4.2. Automated Synthesis Cycle

The following is a typical cycle for the incorporation of one amino acid residue in an automated Boc-SPPS synthesizer.

-

Resin Swelling: Swell the resin (e.g., PAM or MBHA resin) in DCM for 30-60 minutes.

-

Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with the deprotection solution (50% TFA in DCM with scavenger) for 1-2 minutes (pre-wash).

-

Treat the resin with fresh deprotection solution for 20-30 minutes.

-

Wash the resin with DCM.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with the neutralization solution (5-10% DIEA in DCM) for 5-10 minutes.

-

Wash the resin thoroughly with DCM.

-

-

Coupling:

-

Deliver the pre-activated Boc-Met-OH solution (activated with the chosen coupling reagent and DIEA) to the reaction vessel.

-

Allow the coupling reaction to proceed for the optimized time (e.g., 30 minutes for TBTU/HOBt).

-

Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test if the synthesizer has this capability.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the cycle for each subsequent amino acid in the peptide sequence.

4.3. Final Cleavage and Deprotection

The final cleavage from the resin and removal of any side-chain protecting groups is a critical step. For methionine-containing peptides, the use of a specialized cleavage cocktail is highly recommended to prevent oxidation.

Protocol using Reagent H (Modified for Boc-SPPS):

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Freshly prepare Reagent H: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w).

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared Reagent H to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution). A white precipitate should form.

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

-

Visualizations

Automated Boc-SPPS Workflow

References

- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. benchchem.com [benchchem.com]

- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (tert-Butoxycarbonyl)methionine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tert-butoxycarbonyl)methionine (Boc-Met-OH) is a crucial building block in the solution-phase synthesis of peptides for research, therapeutic, and diagnostic applications. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the α-amino group, which can be readily removed under acidic conditions. However, the unique thioether side chain of methionine presents specific challenges, primarily its susceptibility to oxidation and S-alkylation during synthesis and deprotection steps.[1][2][3][4][5] This document provides detailed application notes and protocols for the efficient and safe incorporation of Boc-Met-OH in solution-phase peptide synthesis, with a focus on mitigating side reactions and ensuring high purity of the final peptide product.

Key Challenges in Synthesizing Methionine-Containing Peptides

The primary challenges in the synthesis of peptides containing methionine residues stem from the nucleophilic nature of the sulfur atom in the thioether side chain.

-

Oxidation: The thioether is easily oxidized to methionine sulfoxide (Met(O)), especially during acidic deprotection steps or upon prolonged exposure to air.[1][5] This oxidation introduces a chiral center, leading to diastereomeric impurities that can be difficult to separate.

-

S-alkylation: During the acidic cleavage of the Boc group, the generated tert-butyl cation is a reactive electrophile that can be attacked by the nucleophilic sulfur of the methionine side chain, resulting in the formation of a stable sulfonium salt.[1][5]

Careful control of reaction conditions and the use of appropriate scavengers are essential to minimize these side reactions.

Data Presentation: Coupling Reagents and Conditions